molecular formula C11H11NO5 B186044 N-Benzo[1,3]dioxol-5-yl-succinamic acid CAS No. 313393-56-5

N-Benzo[1,3]dioxol-5-yl-succinamic acid

Cat. No. B186044
CAS RN: 313393-56-5
M. Wt: 237.21 g/mol
InChI Key: JMRKAGGCXDQMTC-UHFFFAOYSA-N
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Description

N-Benzo[1,3]dioxol-5-yl-succinamic acid is a biochemical used for proteomics research . It has a molecular formula of C11H11NO5 and a molecular weight of 237.21 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzodioxol group attached to a succinamic acid group . The InChIKey for this compound is JMRKAGGCXDQMTC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 515.8±50.0 °C and a density of 1.470±0.06 g/cm3 . Its polar surface area (PSA) is 84.9 Ų, and it has a pKa value of 4.73±0.10 .

Scientific Research Applications

N-Benzo[1,3]dioxol-5-yl-succinamic acid has been found to be useful in several areas of scientific research, including drug development, biochemistry, and molecular biology. In drug development, this compound has been used as a reagent in the synthesis of various drugs, such as antibiotics and anti-cancer drugs. In biochemistry, it has been used as a substrate for various enzymes, such as proteases and kinases, and has been found to be useful in the study of enzyme kinetics. In molecular biology, it has been used as a substrate for DNA and RNA polymerases, and has been found to be useful in the study of gene expression.

Advantages and Limitations for Lab Experiments

The main advantage of using N-Benzo[1,3]dioxol-5-yl-succinamic acid in lab experiments is that it is relatively easy to synthesize and is readily available. Furthermore, it has a wide range of applications in scientific research and can be used as a reagent in various reactions. However, it is important to note that this compound is a relatively unstable compound and can degrade over time. In addition, it is important to note that this compound can be toxic at high concentrations and should be used with caution.

Future Directions

There are several potential future directions for the use of N-Benzo[1,3]dioxol-5-yl-succinamic acid in scientific research. One potential direction is to use it as a substrate for various enzymes, such as proteases and kinases, in order to study enzyme kinetics. Another potential direction is to use it as a substrate for DNA and RNA polymerases in order to study gene expression. Additionally, this compound could be used to study the effects of various metabolic pathways, such as glycolysis and the Krebs cycle. Finally, this compound could be used to study the effects of various drugs, such as antibiotics and anti-cancer drugs, on cells and tissues.

Synthesis Methods

N-Benzo[1,3]dioxol-5-yl-succinamic acid can be synthesized from the reaction of 5-chloro-2-methoxybenzoic acid and succinimide in the presence of a base such as sodium hydroxide. This reaction is carried out at a temperature of 80 °C for about 2 hours. After the reaction is complete, the product is isolated by filtration and then purified by recrystallization.

properties

IUPAC Name

4-(1,3-benzodioxol-5-ylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c13-10(3-4-11(14)15)12-7-1-2-8-9(5-7)17-6-16-8/h1-2,5H,3-4,6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRKAGGCXDQMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354881
Record name N-Benzo[1,3]dioxol-5-yl-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

313393-56-5
Record name N-Benzo[1,3]dioxol-5-yl-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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